molecular formula C54H84N18O16 B575109 Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH CAS No. 174838-79-0

Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH

Cat. No.: B575109
CAS No.: 174838-79-0
M. Wt: 1241.376
InChI Key: CAFFKEBMWRRZGF-GYWMVPMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is a fluorogenic peptide substrate used in various biochemical assays. It contains anthranilic acid as a fluorescent donor and m-nitro-tyrosine as an acceptor (quencher). This compound is based on the sequence of hemagglutinin and is efficiently cleaved by furin, a subtilisin-like eukaryotic serine endoprotease .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers .

Industrial Production Methods

Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH undergoes various biochemical reactions, primarily involving enzymatic cleavage. The compound is a substrate for furin, which cleaves the peptide bond between specific amino acids in the sequence .

Common Reagents and Conditions

The enzymatic cleavage reactions typically occur under physiological conditions, with the presence of furin or other proteases. The reactions are often carried out in buffered solutions to maintain the appropriate pH and ionic strength .

Major Products Formed

The major products formed from the enzymatic cleavage of this compound include smaller peptide fragments, which can be analyzed using techniques like mass spectrometry or HPLC .

Scientific Research Applications

Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is widely used in scientific research, particularly in the study of proteases like furin. Its applications include:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84N18O16.C2HF3O2/c1-27(2)22-36(49(82)64-29(5)44(77)69-37(50(83)70-38(52(85)86)25-42(75)76)23-30-17-18-40(73)39(24-30)72(87)88)65-41(74)26-63-46(79)33(15-10-20-61-53(57)58)67-47(80)34(14-8-9-19-55)68-51(84)43(28(3)4)71-48(81)35(16-11-21-62-54(59)60)66-45(78)31-12-6-7-13-32(31)56;3-2(4,5)1(6)7/h6-7,12-13,17-18,24,27-29,33-38,43,73H,8-11,14-16,19-23,25-26,55-56H2,1-5H3,(H,63,79)(H,64,82)(H,65,74)(H,66,78)(H,67,80)(H,68,84)(H,69,77)(H,70,83)(H,71,81)(H,75,76)(H,85,86)(H4,57,58,61)(H4,59,60,62);(H,6,7)/t29-,33-,34-,35-,36-,37-,38-,43-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYLPYLYCGEZDO-CDIRBOSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H85F3N18O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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